2-(4-Bromophenyl)butanenitrile
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Research
Brominated aromatic compounds like 2-(4-Bromophenyl)butanenitrile are pivotal in organic synthesis. They serve as intermediates in the preparation of more complex molecules. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials, showcases the utility of brominated intermediates in pharmaceutical synthesis (Qiu et al., 2009). Such compounds are essential for developing new drugs and understanding chemical reaction mechanisms.
Materials Science
Brominated flame retardants (BFRs) are a group of brominated compounds used to enhance fire resistance in materials. Research on novel brominated flame retardants in various applications, including indoor air, dust, and consumer goods, highlights the significance of brominated compounds in improving safety standards (Zuiderveen et al., 2020). The study of such compounds aids in developing safer and more effective fire retardants for use in everyday products.
Environmental Studies
The environmental impact of brominated compounds, especially as pollutants, is a critical area of research. Studies on the occurrence and toxicity of brominated phenols, like 2,4,6-Tribromophenol, provide insights into the environmental behavior and potential risks associated with brominated chemical pollutants (Koch & Sures, 2018). Understanding the environmental fate of such compounds is essential for assessing ecological risks and formulating pollution control strategies.
Safety and Hazards
Mechanism of Action
Target of Action
2-(4-Bromophenyl)butanenitrile is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 2-(4-Bromophenyl)butanenitrile may act as a boron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)butanenitrile. For instance, in the context of SM cross-coupling reactions, the reaction conditions need to be exceptionally mild and functional group tolerant . , suggesting that it may be sensitive to changes in temperature and purity.
properties
IUPAC Name |
2-(4-bromophenyl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZPVMRZRBXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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